3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUTXJNYAQSYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874356-96-4 | |
| Record name | 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-thiadiazole scaffold, particularly derivatives like 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine, has been extensively studied for its antimicrobial properties. Research indicates that compounds containing this moiety exhibit significant antibacterial and antifungal activities.
Case Studies and Findings
- Antibacterial Activity : Various studies have demonstrated that derivatives of 1,2,4-thiadiazole show effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, fluorinated compounds have shown minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL against S. aureus, comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Compounds bearing oxygenated substituents at the phenyl ring exhibited moderate to significant antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values between 32–42 μg/mL .
| Compound | Target Microorganism | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| This compound | S. aureus | Antibacterial | 20–28 |
| This compound | C. albicans | Antifungal | 32–42 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. The compound's ability to inhibit cancer cell proliferation has been documented in several studies.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results against various cancer cell lines including HCT116 (human colon cancer) and MCF-7 (human breast cancer). IC50 values for these cell lines were reported as low as 0.28 μg/mL for specific derivatives .
- Mechanism of Action : Research suggests that the mechanism may involve interaction with tubulin and other cellular targets, leading to inhibited cell growth and proliferation . The structure-activity relationship (SAR) indicates that substituents on the thiadiazole ring significantly influence anticancer activity.
| Cell Line | IC50 (μg/mL) | Activity Type |
|---|---|---|
| HCT116 | 3.29 | Anticancer |
| MCF-7 | 0.28 | Anticancer |
Structure-Activity Relationship (SAR)
Understanding the SAR of compounds containing the thiadiazole moiety is crucial for optimizing their biological activity. Modifications to the phenyl ring or the thiadiazole core can enhance potency and selectivity against specific pathogens or cancer cells.
Key Observations
- Fluorination Effects : The introduction of fluorine atoms often increases both antimicrobial and anticancer activities due to enhanced lipophilicity and electronic effects .
- Substituent Variability : Different substituents on the C-5 position of the thiadiazole ring have shown varied activity profiles against both bacteria and cancer cells. For example, compounds with halogenated phenyl groups demonstrated superior antibacterial properties compared to their non-halogenated counterparts .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Modifying the halogen on the phenyl ring alters electronic properties and bioactivity:
Key Observations :
- Fluorine (small size, high electronegativity) improves membrane permeability and metabolic stability compared to bulkier halogens like bromine .
- Chlorine may enhance antimicrobial activity but reduce solubility due to higher hydrophobicity .
- Dichlorophenyl derivatives exhibit kinase activation, suggesting halogen positioning influences target selectivity .
Heteroaromatic and Functionalized Analogues
Substituting the phenyl ring with heterocycles or adding functional groups diversifies pharmacological profiles:
Key Observations :
- Pyridinyl substituents (e.g., compound 23) show macrofilaricidal activity but lower synthetic yields (19–71%) .
- Hydrazone and Schiff base derivatives (TDH6, Schiff bases) demonstrate enhanced activity against tuberculosis and cancer, likely due to improved target binding via imine/hydrazone motifs .
Triazole and Piperazine Hybrids
Incorporating triazole or piperazine moieties modifies rigidity and solubility:
Biological Activity
3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The presence of the thiadiazole ring contributes to their pharmacological efficacy by facilitating interactions with various biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies have shown that related thiadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds indicate their potency:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis induction |
| This compound | HepG2 | 2.32 | G2/M phase arrest |
The mechanism of action involves the activation of apoptotic pathways and cell cycle arrest at critical phases, leading to reduced cell viability and proliferation .
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promising antimicrobial activity. Its mechanism typically involves the inhibition of bacterial biosynthesis pathways:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Disruption of essential bacterial components leading to cell death .
Study 1: Anticancer Efficacy
A study focused on a series of thiadiazole derivatives indicated that substituting different functional groups significantly alters their anticancer potency. For example, the introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity against MCF-7 cells . The study highlighted that compounds with lower IC50 values were more effective in inducing apoptosis.
Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of thiadiazole derivatives against various pathogens. The results showed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values in the low µg/mL range against resistant bacterial strains . This reinforces the potential of these compounds as alternatives to traditional antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Thiadiazole Ring : Essential for bioactivity due to its ability to form stable interactions with biological targets.
- Fluorophenyl Substitution : Enhances lipophilicity and electronic properties, improving cellular uptake and activity.
Q & A
Q. Table 1: Comparison of Thiadiazole Derivatives’ Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
